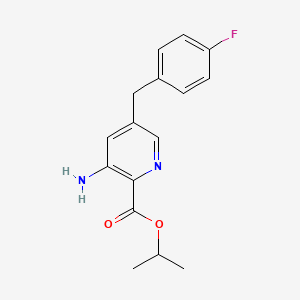![molecular formula C8H8IN B13664086 4-iodo-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B13664086.png)
4-iodo-6,7-dihydro-5H-cyclopenta[b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-iodo-6,7-dihydro-5H-cyclopenta[b]pyridine is a heterocyclic compound that belongs to the family of cyclopenta[b]pyridines. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. The structure of this compound consists of a cyclopentane ring fused to a pyridine ring, with an iodine atom attached to the fourth position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-6,7-dihydro-5H-cyclopenta[b]pyridine can be achieved through various synthetic routes. One common method involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . Another approach involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
4-iodo-6,7-dihydro-5H-cyclopenta[b]pyridine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 and t-BuOOH in water at 25°C.
Reduction: LiAlH4 or NaBH4 in anhydrous solvents such as ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Formation of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues.
Reduction: Formation of reduced derivatives with hydrogen replacing the iodine atom.
Substitution: Formation of substituted cyclopenta[b]pyridine derivatives with various functional groups.
Applications De Recherche Scientifique
4-iodo-6,7-dihydro-5H-cyclopenta[b]pyridine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-iodo-6,7-dihydro-5H-cyclopenta[b]pyridine involves its interaction with specific molecular targets and pathways. For example, as a protein kinase inhibitor, the compound binds to the active site of the kinase, preventing its phosphorylation activity and thereby inhibiting downstream signaling pathways . As a calcium channel antagonist, it blocks the influx of calcium ions into cells, which can modulate various physiological processes .
Comparaison Avec Des Composés Similaires
4-iodo-6,7-dihydro-5H-cyclopenta[b]pyridine can be compared with other similar compounds such as:
6,7-dihydro-5H-cyclopenta[b]pyridine: Lacks the iodine atom, which may affect its reactivity and biological activity.
6,7-dihydro-5H-cyclopenta[b]pyridin-5-one: Contains a carbonyl group at the fifth position, which can influence its chemical properties and applications.
4-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridine:
Propriétés
Formule moléculaire |
C8H8IN |
|---|---|
Poids moléculaire |
245.06 g/mol |
Nom IUPAC |
4-iodo-6,7-dihydro-5H-cyclopenta[b]pyridine |
InChI |
InChI=1S/C8H8IN/c9-7-4-5-10-8-3-1-2-6(7)8/h4-5H,1-3H2 |
Clé InChI |
QHFSGKKDARYEOO-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=CN=C2C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1'-tert-Butyl 6-ethyl 4-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1',6-dicarboxylate](/img/structure/B13664027.png)

![5'-Chloro-2'-oxospiro[cyclopropane-1,3'-indoline]-7'-carboxylic Acid](/img/structure/B13664041.png)
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole-2-carbonitrile](/img/structure/B13664045.png)





![2-Amino-5-(3-hydroxypropyl)-3H-pyrrolo[2,3-d]pyrimidine-4(7H)-thione](/img/structure/B13664097.png)
